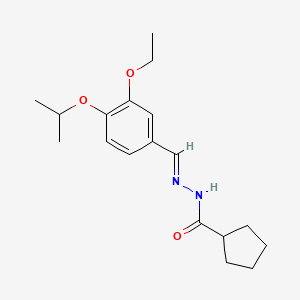

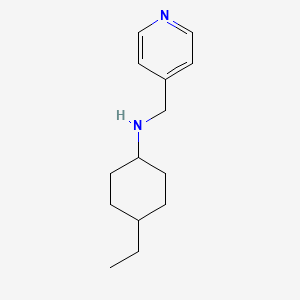

6-methoxy-N-propyl-2-naphthalenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 6-methoxy-N-propyl-2-naphthalenesulfonamide-related compounds often involves complex chemical reactions. A practical method for synthesizing related compounds like 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor to anti-inflammatory agents, has been described involving Pd-catalyzed reactions and regioselective addition processes (Hiyama, Wakasa, Ueda, & Kusumoto, 1990). Another synthesis method involves Grignard reactions for preparing derivatives, showcasing the complexity and versatility of synthetic approaches for naphthalene sulfonamide derivatives (Guo-tong, 2007).

Molecular Structure Analysis

The molecular structure of related compounds, such as naphthalene sulfonamide derivatives, is characterized by X-ray diffraction techniques, revealing intricate details about their crystalline forms and bonding interactions. For example, the crystal structure of a related compound was determined, illustrating the importance of molecular geometry in understanding the compound's chemical behavior (Kim & Song, 1984).

Chemical Reactions and Properties

Naphthalenesulfonamide derivatives exhibit a range of chemical behaviors, including activation and inhibition reactions related to protein kinase C, highlighting their potential for bioactive properties. The activation by derivatives depends significantly on their hydrocarbon chain structure (Ito et al., 1986).

Physical Properties Analysis

The physical properties of this compound and its derivatives can be inferred from studies on similar compounds, where the crystallographic analysis provides insights into their density, melting points, and solubility. These properties are crucial for understanding the compound's behavior in different environments and applications.

Chemical Properties Analysis

The chemical properties, such as reactivity with nucleophiles and participation in substitution reactions, are vital for comprehending the compound's functionality and potential chemical applications. Studies on similar compounds, like the nucleophilic aromatic substitution reactions of related naphthalene derivatives, offer valuable insights into their chemical properties and reactivity patterns (Hattori et al., 1994).

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of 6-methoxy-N-propylnaphthalene-2-sulfonamide, a sulfonamide derivative, are likely to be enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes. For instance, carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folic acid in bacteria .

Mode of Action

Sulfonamides, including 6-methoxy-N-propylnaphthalene-2-sulfonamide, are known to exhibit their antibacterial activity by inhibiting bacterial DNA synthesis . They achieve this by competitively inhibiting dihydropteroate synthetase, thereby preventing the formation of folic acid, which is crucial for bacterial growth and reproduction .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria, leading to a deficiency of this essential vitamin. As a result, the bacteria are unable to synthesize DNA, RNA, and proteins, which are necessary for their growth and multiplication .

Result of Action

The molecular and cellular effects of 6-methoxy-N-propylnaphthalene-2-sulfonamide’s action would primarily be the inhibition of bacterial growth and multiplication due to the disruption of folic acid synthesis . This results in the effective treatment of bacterial infections.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-methoxy-N-propylnaphthalene-2-sulfonamide. For instance, the presence of other substances, such as certain foods or drugs, can affect the absorption of sulfonamides. Additionally, factors such as pH can impact the ionization state of the drug, potentially affecting its distribution and excretion .

Propriétés

IUPAC Name |

6-methoxy-N-propylnaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3S/c1-3-8-15-19(16,17)14-7-5-11-9-13(18-2)6-4-12(11)10-14/h4-7,9-10,15H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFVLNWYUPWMBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC2=C(C=C1)C=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(4-methoxybenzyl)amino]methylene}-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5022036.png)

![2-(4-methoxyphenyl)-N-({1-[4-(methylthio)benzyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5022048.png)

![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B5022075.png)

![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-[(4-chlorobenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B5022078.png)

![ethyl 3-[2-(cyclopentylamino)-2-oxoethyl]-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5022121.png)

![N-(2-{[4-(ethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}ethyl)-N'-phenylurea](/img/structure/B5022130.png)

![methyl N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B5022138.png)